molecular formula C15H16FNO B1597940 4-(Dimethylamino)-3'-fluorobenzhydrol CAS No. 844683-68-7

4-(Dimethylamino)-3'-fluorobenzhydrol

Cat. No. B1597940
M. Wt: 245.29 g/mol
InChI Key: FNIGACIZNATXGU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3'-fluorobenzhydrol (DFBH) is an important organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless, water-soluble liquid with a low flash point and a high boiling point. DFBH is an important intermediate in the synthesis of many other organic compounds and is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Fluorescent Probes for pH and Solvent Proximity Monitoring

Research demonstrates the development of fluorescent probes utilizing donor–acceptor-substituted biphenyls, which include derivatives similar to 4-(Dimethylamino)-3'-fluorobenzhydrol. These probes are highly sensitive and powerful for monitoring pH changes and solvent proticity, showcasing significant potential in various analytical and bioanalytical applications (Maus & Rurack, 2000).

Studying Dynamic Protein Interactions

Another study developed an amino acid analogue based on solvatochromic fluorophores, related to 4-(Dimethylamino)-3'-fluorobenzhydrol, for examining protein-protein interactions. This research highlights the utility of such compounds in biological studies, offering a tool for the investigation of complex biological processes (Loving & Imperiali, 2008).

Chemosensors for Cyanide Anions

The creation of highly selective fluorescent chemosensors for detecting cyanide anions in mixed aqueous systems represents another application. This involves the use of chalcone derivatives, which exhibit distinct fluorescence and stability, indicating the applicability of 4-(Dimethylamino)-3'-fluorobenzhydrol-related compounds in environmental and biological sensing (Yang et al., 2015).

Anticancer Activity and EGFR Kinase Inhibition

Synthesis and biological evaluation of compounds structurally related to 4-(Dimethylamino)-3'-fluorobenzhydrol have demonstrated significant antitumor activities and EGFR kinase inhibition. This indicates potential therapeutic applications in cancer treatment, showcasing the versatility of such compounds in medicinal chemistry (El-Sayed et al., 2017).

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-17(2)14-8-6-11(7-9-14)15(18)12-4-3-5-13(16)10-12/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGACIZNATXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374360
Record name 4-(Dimethylamino)-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3'-fluorobenzhydrol

CAS RN

844683-68-7
Record name 4-(Dimethylamino)-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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